3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Description
3-Chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a 3-chloro-substituted benzene ring connected via an amide bond to a phenyl group. The phenyl group is further substituted at the meta position with a 6-methoxypyridazin-3-yl moiety. This compound’s molecular formula is C₁₈H₁₅ClN₃O₂, with an approximate molecular weight of 340.45 g/mol. The pyridazine ring introduces nitrogen-rich aromaticity, while the methoxy group enhances solubility and modulates electronic properties .
Properties
IUPAC Name |
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-24-17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKDPDKQMJRBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps:
Formation of 3-chloro-6-methoxypyridazine: This intermediate can be synthesized by reacting 3-chloropyridazine with methanol in the presence of a base such as potassium carbonate.
Coupling Reaction: The 3-chloro-6-methoxypyridazine is then coupled with 3-aminophenylbenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Amino derivatives or reduced benzamide forms.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
2-Chloro-N-[3-(6-Methoxy-3-pyridazinyl)phenyl]-5-nitrobenzamide ()
- Key Differences: Benzamide substituents: 2-chloro and 5-nitro (vs. 3-chloro in the target compound). Molecular weight: ~393.76 g/mol (C₁₇H₁₂ClN₄O₄). The 2-chloro substituent may alter steric interactions compared to the 3-chloro position in the target compound .
3-Chloro-N-phenylbenzamide ()
- Key Differences: Simplified structure lacking the pyridazine moiety. Molecular weight: 231.67 g/mol (C₁₃H₁₀ClNO).
Modifications to the Pyridazine Substituent
3-Chloro-N-[3-(6-Ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide ()
- Key Differences: Sulfonamide replaces benzamide (SO₂NH vs. CONH). Pyridazine substituent: 6-ethoxy (vs. 6-methoxy). Molecular weight: ~395.84 g/mol (estimated).
Alterations in the Substituent Linker
3-Chloro-N-{3-[2-(2-Methoxyphenyl)ethoxy]phenyl}benzamide ()
- Key Differences: Substituent: Phenoxyethoxy chain replaces pyridazine. Molecular weight: 381.85 g/mol (C₂₂H₂₀ClNO₃). Functional Impact: The flexible alkoxy linker introduces conformational mobility, which may reduce binding affinity but improve solubility. The 2-methoxyphenyl group adds steric bulk .
3-Chloro-N-(3-{[3-(2-Furyl)acryloyl]amino}phenyl)benzamide ()
- Key Differences: Substituent: Furyl acryloyl group replaces pyridazine. Molecular weight: ~370.81 g/mol (C₂₀H₁₅ClN₂O₃).
Structural and Functional Analysis
Molecular Properties and Pharmacokinetics
Key Research Findings
- Electron-Withdrawing Groups : The nitro group in ’s compound increases polarity but may reduce metabolic stability due to susceptibility to reductase enzymes .
- Heterocyclic Modifications : Pyridazine rings (target compound, ) enhance interactions with kinases and receptors requiring nitrogen-rich motifs, as seen in kinase inhibitors like ponatinib () .
- Linker Flexibility : Compounds with rigid pyridazine moieties (target compound) may exhibit stronger target binding compared to flexible linkers () due to reduced entropic penalties .
Biological Activity
3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide includes a chloro group, a methoxy-substituted pyridazine moiety, and a benzamide framework. The presence of these functional groups enhances its chemical reactivity and biological interactions.
Key Features
- Chloro Group : Enhances lipophilicity, potentially influencing receptor binding.
- Methoxy Group : May affect solubility and biological activity.
- Pyridazine Moiety : Provides specific interactions with molecular targets.
The biological activity of 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor of certain protein kinases, which are critical in cell signaling pathways involved in cancer progression.
Therapeutic Potential
Research indicates that this compound has potential applications in developing anti-cancer therapies. Its unique structure allows for specific interactions that can inhibit tumor growth and promote apoptosis in cancer cells. Additionally, its pharmacological profile suggests it may also be effective against other diseases involving dysregulated enzyme activity.
Case Studies
- Inhibition of Protein Kinases : In studies focused on protein kinases, 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide demonstrated significant inhibitory activity against specific kinases involved in cancer cell proliferation.
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can reduce cell viability and induce apoptosis, suggesting its potential as a therapeutic agent.
Comparative Analysis
To better understand the uniqueness of 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide, a comparison with similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide | Contains a pyridazine core but lacks the benzamide moiety | Different substitution pattern affects biological activity |
| N-(3-chlorophenyl)benzamide | Similar benzamide structure without pyridazine substitution | Lacks the specific interactions provided by the pyridazine ring |
| 4-chloro-N-[4-(6-hydroxypyridazin-3-yl)phenyl]benzamide | Hydroxyl substitution instead of methoxy | Altered solubility and potentially different biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
